molecular formula C12H18BNO3 B597213 (2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl)methanol CAS No. 1264162-23-3

(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl)methanol

Cat. No. B597213
CAS RN: 1264162-23-3
M. Wt: 235.09
InChI Key: XRNACWCXHJXFOS-UHFFFAOYSA-N
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Description

“(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl)methanol” is a chemical compound that is likely to be a derivative of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane . The 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative and is commonly used in the synthesis of various organic compounds .


Synthesis Analysis

The synthesis of such compounds typically involves borylation, hydroboration, and coupling reactions . For instance, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . Coupling with aryl iodides in the presence of a copper catalyst can form aryl boronates .


Molecular Structure Analysis

The molecular structure of “(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl)methanol” can be analyzed using various methods such as X-ray diffraction (XRD) and density functional theory (DFT) calculations . These methods can provide detailed information about the molecular geometry and conformation of the compound.


Chemical Reactions Analysis

The chemical reactions involving “(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl)methanol” can be complex and varied. As mentioned earlier, it can undergo borylation, hydroboration, and coupling reactions . The specific reactions would depend on the reaction conditions and the presence of other reactants.

Future Directions

The future directions for the research and application of “(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl)methanol” could involve its use in the synthesis of more complex organic compounds. For instance, it could be used as an intermediate in the synthesis of indazole derivatives, which have various biological activities and applications in medicine, pesticides, functional materials, and chemical engineering .

properties

IUPAC Name

[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO3/c1-11(2)12(3,4)17-13(16-11)10-7-9(8-15)5-6-14-10/h5-7,15H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRNACWCXHJXFOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30671328
Record name [2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl)methanol

CAS RN

1264162-23-3
Record name [2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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